molecular formula C26H28Cl2N4O4 B602486 Ketoconazole-D3

Ketoconazole-D3

Cat. No.: B602486
M. Wt: 534.4 g/mol
InChI Key: XMAYWYJOQHXEEK-SIULDFEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is the fungal equivalent of cholesterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis is critical for the growth and survival of the fungus .

Mode of Action

Ketoconazole interacts with its primary target, the 14-α-sterol demethylase, inhibiting its activity . This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . This disruption in the cell membrane’s integrity inhibits the growth of the fungus .

Biochemical Pathways

The inhibition of ergosterol synthesis by Ketoconazole disrupts the sterol biosynthesis pathway . This disruption affects the fluidity and integrity of the fungal cell membrane, impairing its function and leading to the death of the fungal cell . Additionally, Ketoconazole has been shown to interfere with the lipid metabolism in the host’s skin, affecting the lipid profile and potentially influencing the lipid metabolism of the Malassezia genus .

Pharmacokinetics

Ketoconazole is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . The major metabolite of Ketoconazole is M2, an end product resulting from the oxidation of the imidazole moiety . CYP3A4 is known to be the primary contributor to this reaction, with some contribution from CYP2D6 .

Result of Action

The inhibition of ergosterol synthesis by Ketoconazole leads to increased fungal cellular permeability, disrupting the integrity of the fungal cell membrane and inhibiting the growth of the fungus . This results in the death of the fungal cell and the subsequent clearance of the fungal infection . Additionally, Ketoconazole has been shown to have immunosuppressive activity , which may contribute to its therapeutic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ketoconazole. For instance, the presence of lipophilic yeasts from the Malassezia genus in the host’s skin can affect the efficacy of Ketoconazole . The lipid composition of the stratum corneum is potentially important for skin barrier disruption and chronic inflammation . Therefore, changes in the host’s lipid profile, induced by Ketoconazole, can impact the efficacy of the drug .

Biochemical Analysis

Biochemical Properties

Ketoconazole-D3 interacts with various enzymes and proteins. This enzyme is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to increased fungal cellular permeability .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been shown to increase the expression of P-glycoprotein (P-gp) in human colon adenocarcinoma cells . P-gp is a member of the ABC transporter family known for its role in multidrug resistance in cancer chemotherapy . The increase in P-gp expression was accompanied by increased P-gp function, as measured by decreased Rh123 accumulation in the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It operates by blocking the biosynthesis of ergosterol through the inhibition of lanosterol 14alpha-demethylase . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, it has been noted that the rate of elimination of Ketoconazole is dose-dependent—the greater the dose, the longer the elimination half-life .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered Ketoconazole in doses >10 mg/kg . If identified early, drug withdrawal leads to resolution; if not recognized early, severe, extensive necrosis and sloughing can develop .

Metabolic Pathways

This compound is involved in various metabolic pathways. It shifts host lipid profile by interfering with cytochrome P450 enzymes and androgen receptors . This shift in lipid profile affects the metabolism of Malassezia, a genus of fungi, leading to further changes in epidermal lipid composition .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that this compound may be transported via organic cation transporter 1 (OCT1), a member of the Solute Carrier 22A (SLC22A) family .

Subcellular Localization

It is known that this compound exerts its effects at various sites within the cell, including the plasma membrane where it interacts with various enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole-d3 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial to achieve the desired deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Ketoconazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of this compound oxide, while reduction may yield reduced this compound derivatives .

Comparison with Similar Compounds

Uniqueness of Ketoconazole-d3: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for mass spectrometry-based quantification of ketoconazole. This deuterium labeling provides improved accuracy and precision in analytical measurements .

Properties

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-SIULDFEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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